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Introduction
Salinibacter ruber, an extremely halophilic bacterium, thrives in hypersaline environments such

as solar salterns, where salt concentrations approach saturation.[1][2] First described in 2002,

this organism exhibits a remarkable convergence with halophilic archaea in its physiological

adaptations to high salt, despite being a member of the domain Bacteria.[2] A distinguishing

feature of S. ruber is its vibrant red-orange pigmentation, primarily due to the accumulation of a

novel C40-carotenoid acyl glycoside named salinixanthin.[3] This pigment constitutes over

96% of the total carotenoid content in the organism. Salinixanthin plays a crucial role not only

in photoprotection but also as a light-harvesting antenna for a unique retinal-based proton

pump, xanthorhodopsin, enhancing the bacterium's energy-harvesting capabilities.[4][5] This

guide provides an in-depth technical overview of the discovery, physicochemical properties,

biosynthesis, and experimental protocols related to salinixanthin.

Physicochemical Properties of Salinixanthin
Salinixanthin was identified as (all-E,2'S)-2'-hydroxy-1'-[6-O-(13-methyltetradecanoyl)-β-D-

glycopyranosyloxy]-3',4'-didehydro-1',2'-dihydro-β,ψ-caroten-4-one through a combination of

spectrometric and chemical methods.[3] Its structure is unique, featuring a C40 carotenoid

backbone, a glycoside moiety, and an acyl group.
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Property Value Source

Molecular Formula C61H92O9 PubChem CID 11147424

Molecular Weight 969.4 g/mol PubChem CID 11147424

Absorption Maxima (λmax)

In organic solvents: 478 nm

with a shoulder at 506–510

nm. Bound to

xanthorhodopsin: Sharp

maxima at 486 nm, 519 nm,

and a shoulder at ~560 nm

(retinal contribution).

[2][4]

Molar Extinction Coefficient

Estimated at ~250,000

M⁻¹cm⁻¹ (Note: An alternative

estimation suggests ~180,000

M⁻¹cm⁻¹)

[6]

Esterifying Fatty Acid
iso-C15:0 (13-

methyltetradecanoic acid)
Original discovery paper

Experimental Protocols
Cultivation of Salinibacter ruber
Objective: To culture Salinibacter ruber for the subsequent extraction of salinixanthin.

Materials:

Salinibacter ruber strain M31 (DSM 13855)

Modified Growth Medium (MGM) or ATCC Medium 2402

Sterile flasks

Incubator

Protocol:
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Prepare the specialized high-salt medium. A commonly used formulation is Modified Growth

Medium (MGM) containing 5% Peptone and 1% Yeast extract, supplemented with a 23%

total salt solution (3.1 M NaCl, 170 mM MgCl₂, 38.5 mM MgSO₄, 67 mM KCl, 2.9 mM

NaHCO₃, 0.62 mM NaBr).[7] ATCC Medium 2402 is also recommended.

Aseptically inoculate the liquid medium with a starter culture of S. ruber.

Incubate the culture at 37°C with aeration for 5-7 days, or until the late exponential growth

phase is reached (typically an OD₆₀₀ of ~1.25).[7]

Harvest the bacterial cells by centrifugation at 5000 × g for 10 minutes at 4°C.[7]

The resulting cell pellet can be used immediately for pigment extraction or stored at low

temperatures.

Extraction and Purification of Salinixanthin
Objective: To isolate and purify salinixanthin from S. ruber cell biomass.

Materials:

Harvested S. ruber cell pellet

Acetone (reagent grade)

Methanol (reagent grade)

Centrifuge and tubes

Rotary evaporator

Protocol:

Resuspend the cell pellet in a mixture of acetone and methanol (7:3, v/v).[3][4]

Agitate the suspension to ensure thorough extraction of the pigments into the solvent phase.

Separate the cell debris by centrifugation.
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Collect the supernatant containing the pigments.

To precipitate phospholipids and other contaminants, chill the extract in cold acetone and

remove the precipitate by centrifugation.[3][4] Repeat this step two to three times for higher

purity.[3]

Evaporate the solvent from the final supernatant using a rotary vacuum pump to yield the

crude salinixanthin extract.[3]

The purified pigment can be dissolved in ethanol for storage at -60°C.[3]

Analytical Characterization
Objective: To identify and quantify salinixanthin using analytical techniques.

High-Performance Liquid Chromatography (HPLC):

Column: A C18 reversed-phase column is commonly used for carotenoid separation.[8]

Normal phase columns like silica can also be employed.

Mobile Phase: A gradient of solvents is typically used. For reversed-phase, mixtures of

acetonitrile, methanol, and ethyl acetate are common. For normal phase, a mobile phase of

hexane, ethyl acetate, and isopropanol (e.g., 85:10:5) can be effective.

Detector: A UV-Vis or Photodiode Array (PDA) detector set to the absorption maximum of

salinixanthin (~478 nm, or 450 nm for general carotenoid screening) is used for detection

and quantification.[9]

Injection: The purified extract is dissolved in a suitable solvent (e.g., hexane for normal

phase) and injected into the HPLC system.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR):

The definitive structure of salinixanthin was elucidated using a combination of Electron

Ionization Mass Spectrometry (EIMS) and ¹H NMR.[3] These techniques are essential for

confirming the molecular weight and detailed chemical structure of the isolated compound,

providing unambiguous identification.
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Visualizations
Experimental Workflow
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Caption: Workflow for the cultivation, extraction, and analysis of salinixanthin.

Biosynthetic Pathway of Salinixanthin
The biosynthesis of salinixanthin, a C40 carotenoid, originates from the non-mevalonate, or

MEP (2-C-methyl-D-erythritol 4-phosphate), pathway for isoprenoid precursor synthesis. The

pathway culminates in a series of modification steps including desaturation, cyclization,

hydroxylation, glycosylation, and acylation to produce the final complex molecule.
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Proposed Biosynthetic Pathway of Salinixanthin
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Caption: Proposed biosynthetic pathway of salinixanthin from GGPP.
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Conclusion
The discovery of salinixanthin in Salinibacter ruber has provided significant insights into the

adaptation of life in extreme hypersaline environments. Its unique structure and function as a

light-harvesting antenna for xanthorhodopsin represent a novel mechanism of energy capture

in the bacterial domain. The detailed protocols and data presented in this guide offer a valuable

resource for researchers investigating novel carotenoids, bioenergetics in extremophiles, and

potential biotechnological applications of these pigments, ranging from natural colorants to

agents in drug development and delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1249706#discovery-of-salinixanthin-in-salinibacter-
ruber]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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